molecular formula C7H19Cl2N3O B1424033 N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride CAS No. 1220037-40-0

N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride

Cat. No. B1424033
M. Wt: 232.15 g/mol
InChI Key: FPOCLRPVILJQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 1220037-40-0 and a molecular weight of 232.15100 . The IUPAC name for this compound is 2-amino-N-(2-(dimethylamino)ethyl)acetamide dihydrochloride .


Molecular Structure Analysis

The molecular formula of “N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is C7H19Cl2N3O .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” are not available, related compounds such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used in photopolymerization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” are not fully detailed in the available resources. It has a molecular weight of 232.15100 .

Scientific Research Applications

  • Application Summary : DMAEMA is used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers. DMAEMA-based polymers have found uses in drug delivery systems, tissue engineering, and gene therapy, owing to their excellent biocompatibility and biodegradability properties .
  • Methods of Application : DMAEMA can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers .
  • Results or Outcomes : Poly(DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications. For example, quaternized poly(DMAEMA) can be used to prepare highly efficient antibacterial magnetic particles .

Safety And Hazards

“N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is classified as an irritant . Detailed safety data and hazard information are not available in the current resources.

Future Directions

“N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride” is used in scientific research and exhibits diverse applications, contributing to advancements in various fields through its unique properties and interactions. Its future directions could involve further exploration of its properties and potential applications in photopolymerization and other chemical reactions .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O.2ClH/c1-8-6-7(11)9-4-5-10(2)3;;/h8H,4-6H2,1-3H3,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCLRPVILJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCN(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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